molecular formula C16H17ClN2O2 B1390925 N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide CAS No. 1020054-60-7

N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide

Cat. No.: B1390925
CAS No.: 1020054-60-7
M. Wt: 304.77 g/mol
InChI Key: ABNSYQWNMYEXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide is a propanamide derivative featuring a 3-amino-4-chlorophenyl group attached to the amide nitrogen and a 4-methylphenoxy substituent at the second carbon of the propane chain.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-12-5-8-14(17)15(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNSYQWNMYEXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzene and 4-methylphenol.

    Formation of Intermediate: The first step involves the reaction of 3-amino-4-chlorobenzene with an appropriate acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 4-methylphenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Variations in the Phenoxy Substituent

The phenoxy group at the propanamide’s second carbon is a key structural feature. Modifications here significantly alter physicochemical properties:

Compound Name Phenoxy Substituent Molecular Formula Molecular Weight Key Data Reference
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide 4-methylphenoxy C₁₆H₁₆ClN₂O₂ 315.77 (calculated) Hypothetical target compound -
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide 4-chlorophenoxy C₁₅H₁₄Cl₂N₂O₂ 325.19 CAS 1020054-85-6; purity ≥95%
N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide 4-isopropylphenoxy C₁₈H₂₁ClN₂O₂ 332.83 CAS 1020055-74-6; MFCD09997362
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)-propanamide 2,4-dichlorophenoxy C₁₅H₁₃Cl₃N₂O₂ 359.63 Density: 1.462 g/cm³; Boiling point: 560.5°C (predicted)

Key Observations :

  • Chlorine substituents (e.g., 4-chloro or 2,4-dichloro) increase molecular weight and polarity compared to methyl or isopropyl groups .

Modifications to the Phenylamino Group

The 3-amino-4-chlorophenyl moiety can be substituted with other aromatic groups, altering electronic and steric properties:

Compound Name Aromatic Group Molecular Formula Molecular Weight Key Data Reference
N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)-propanamide 4-fluorobenzyl C₁₇H₁₈FNO₂ 287.33 CAS 492429-29-5; registered in CAS Common Chemistry
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-chlorophenethyl C₁₉H₂₂ClNO 331.84 Synthesized via Schotten-Baumann reaction (yield not specified)
3-Chloro-N-(4-methoxyphenyl)propanamide 4-methoxyphenyl C₁₀H₁₁ClNO₂ 228.65 Crystal structure analysis: C=O bond length 1.2326 Å; hydrogen-bonded chains

Key Observations :

  • Substituting the phenyl group with benzyl (e.g., 4-fluorobenzyl) reduces steric hindrance but introduces electronegative fluorine .
  • Methoxy groups (as in 3-Chloro-N-(4-methoxyphenyl)propanamide) participate in hydrogen bonding, influencing crystallinity .

Physicochemical Properties

  • Density and Boiling Points: N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)-propanamide: Density 1.462 g/cm³; Boiling point 560.5°C (predicted) . 3-Chloro-N-(4-methoxyphenyl)propanamide: C=O bond length 1.2326 Å, indicative of amide resonance .
  • Hazard Profiles: Compounds with halogen substituents (e.g., 2,4-dichlorophenoxy) are marked as irritants (Xi classification) .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}ClN\O
  • Molecular Weight : 295.77 g/mol

The compound features a propanamide backbone with an amino group and a chlorophenyl moiety, along with a methylphenoxy substituent. The presence of these functional groups is believed to enhance its interaction with biological targets, contributing to its pharmacological potential.

This compound is thought to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The following pathways may be involved:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It may bind to receptors, influencing cell signaling and gene expression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, possibly through modulation of cytokine production.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, showing promising results in vitro against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study reported that derivatives of this compound exhibited significant antiproliferative activity against HeLa cells, with IC50_{50} values ranging from 0.69 to 11 μM, outperforming the standard drug doxorubicin (IC50_{50} = 2.29 μM) .
  • Mechanistic Insights : Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, indicating a potential mechanism for its anticancer effects .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC16_{16}H18_{18}ClN\OMethyl substitution enhances lipophilicity
N-(3-Amino-4-fluorophenyl)-2-(4-methylphenoxy)-propanamideC16_{16}H18_{18}F\N\OFluorine substitution may alter receptor binding
N-(3-Amino-4-bromophenyl)-2-(4-methylphenoxy)-propanamideC16_{16}H18_{18}BrN\OBromine substitution affects electronic properties

This table illustrates how variations in halogen substitution can influence the biological activity and pharmacological profile of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.